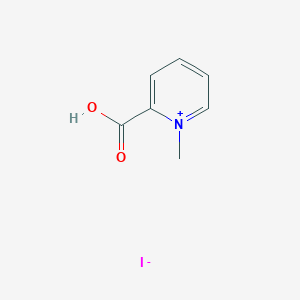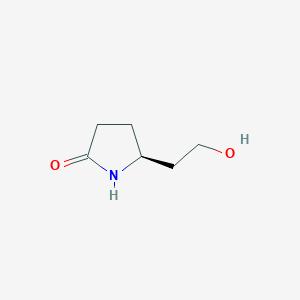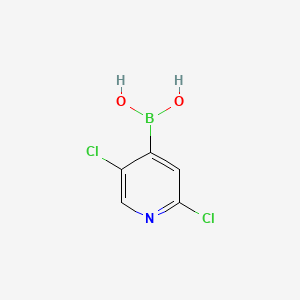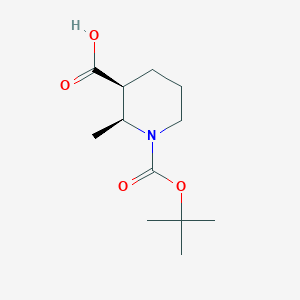
2-Carboxy-1-methylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carboxy-1-methylpyridin-1-ium iodide: is an organic compound with the molecular formula C7H8INO2 . It is a derivative of pyridine, where the nitrogen atom is quaternized with a methyl group, and the carboxyl group is attached to the second carbon of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboxy-1-methylpyridin-1-ium iodide typically involves the quaternization of 2-carboxypyridine with methyl iodide. The reaction is carried out in a suitable solvent such as acetone or ethanol, under reflux conditions. The general reaction scheme is as follows:
2-Carboxypyridine+Methyl Iodide→2-Carboxy-1-methylpyridin-1-ium iodide
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The reaction mixture is typically stirred at room temperature for several hours, followed by the evaporation of the solvent to obtain the crude product. The crude product is then purified by recrystallization from ethanol or acetone.
Análisis De Reacciones Químicas
Types of Reactions: 2-Carboxy-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The carboxyl group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of 2-carboxy-1-methylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation Reactions: Formation of 2-carboxy-1-methylpyridin-1-ium N-oxide.
Reduction Reactions: Formation of 2-hydroxymethyl-1-methylpyridin-1-ium iodide or 2-formyl-1-methylpyridin-1-ium iodide.
Aplicaciones Científicas De Investigación
2-Carboxy-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Carboxy-1-methylpyridin-1-ium iodide involves its interaction with various molecular targets. The quaternized nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The carboxyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and protein-ligand binding.
Comparación Con Compuestos Similares
2-Chloro-1-methylpyridinium iodide: Used as a reagent in organic synthesis for the activation of hydroxy groups.
2-Bromo-1-methylpyridinium iodide: Similar to the chloro derivative but with different reactivity due to the bromine atom.
2-Hydroxy-1-methylpyridinium iodide: Contains a hydroxy group instead of a carboxyl group, leading to different chemical properties.
Uniqueness: 2-Carboxy-1-methylpyridin-1-ium iodide is unique due to the presence of both a carboxyl group and a quaternized nitrogen atom, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
1-methylpyridin-1-ium-2-carboxylic acid;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.HI/c1-8-5-3-2-4-6(8)7(9)10;/h2-5H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXZNMIIUKWRCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C(=O)O.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480683 |
Source


|
| Record name | 2-Carboxy-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3785-04-4 |
Source


|
| Record name | NSC191918 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Carboxy-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)
![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)








